1-Benzyl-5-methylpiperidin-3-amine

Catalog No.
S990323
CAS No.
1315367-65-7
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-methylpiperidin-3-amine

CAS Number

1315367-65-7

Product Name

1-Benzyl-5-methylpiperidin-3-amine

IUPAC Name

1-benzyl-5-methylpiperidin-3-amine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-11-7-13(14)10-15(8-11)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3

InChI Key

ZIGFEJOVAYQSSS-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)N

1-Benzyl-5-methylpiperidin-3-amine is a chiral organic compound belonging to the piperidine class. It features a benzyl group at the 1-position, a methyl group at the 5-position, and an amine functional group at the 3-position of the piperidine ring. This specific arrangement of substituents contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.

  • Oxidation: The amine group can be oxidized to form imines or amides, while the benzyl group may also participate in oxidation reactions.
  • Reduction: The compound can be reduced to yield various derivatives, including secondary or tertiary amines.
  • Substitution: The benzyl group is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and reagents utilized.

Research indicates that 1-benzyl-5-methylpiperidin-3-amine exhibits significant biological activity. It has been studied for its potential as a pharmaceutical intermediate and therapeutic agent. The compound may interact with neurotransmitter receptors or enzymes, influencing various biological pathways. Preliminary studies suggest potential antidepressant-like effects and antimicrobial activity against certain bacterial strains, although further research is necessary to elucidate its mechanisms of action and efficacy.

The synthesis of 1-benzyl-5-methylpiperidin-3-amine typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols and aldehydes.
  • Introduction of the Benzyl Group: This step often employs nucleophilic substitution reactions using benzyl halides in the presence of a base.
  • Amine Formation: The final product can be obtained through reductive amination processes or by treating suitable precursors with amine reagents.

Optimizing these synthetic routes for yield and purity is essential for both laboratory and industrial applications .

1-Benzyl-5-methylpiperidin-3-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules targeting neurological disorders.
  • Organic Synthesis: The compound is utilized in creating more complex organic structures due to its versatile reactivity.
  • Research: It is employed in studies examining enzyme-substrate interactions and receptor binding affinities.

Its unique structural features make it a valuable compound for further exploration in synthetic and biological chemistry contexts.

Interaction studies have shown that 1-benzyl-5-methylpiperidin-3-amine can bind to various biomolecules, influencing enzymatic activities. Notably, its interactions with protein kinases may lead to significant changes in cellular functions and signaling pathways. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 1-benzyl-5-methylpiperidin-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-methylpiperidin-3-oneSimilar piperidine structureUsed as an intermediate in various organic syntheses
TofacitinibContains a piperidine moietyApproved drug for rheumatoid arthritis
(3S,5R)-1-benzyl-5-methyl-piperidin-3-olHydroxyl group at the 3-positionDistinct stereochemistry affects biological activity
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amineDimethyl group at the 4-positionUsed as an intermediate in pharmaceutical synthesis

The uniqueness of 1-benzyl-5-methylpiperidin-3-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to these similar compounds. Its versatility in undergoing various chemical transformations further enhances its value in research and industrial applications .

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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